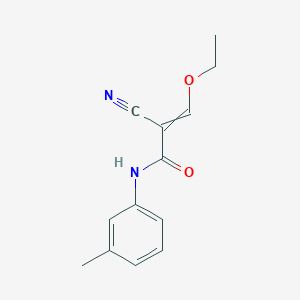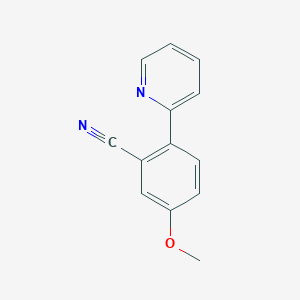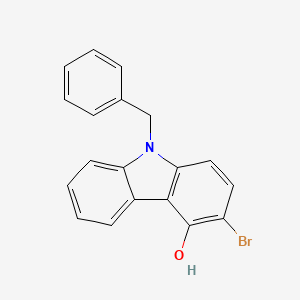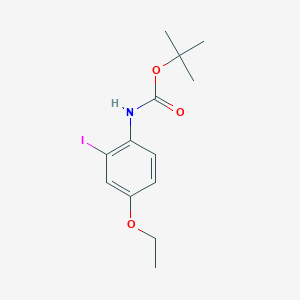
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C13H18INO3. It is known for its unique structure, which includes an ethoxy group, an iodine atom, and a tert-butyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester typically involves the reaction of 4-ethoxy-2-iodophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality.
化学反应分析
Types of Reactions
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Iodate derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted phenyl carbamates.
科学研究应用
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The ethoxy and iodine groups play a crucial role in its reactivity and specificity.
相似化合物的比较
Similar Compounds
Carbamic acid, (4-ethoxyphenyl)-, 1,1-dimethylethyl ester: Lacks the iodine atom, resulting in different reactivity.
Carbamic acid, (4-iodophenyl)-, 1,1-dimethylethyl ester: Lacks the ethoxy group, affecting its solubility and reactivity.
Carbamic acid, (4-ethoxy-2-chlorophenyl)-, 1,1-dimethylethyl ester: Contains a chlorine atom instead of iodine, leading to different chemical properties.
Uniqueness
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester is unique due to the presence of both ethoxy and iodine groups, which confer distinct reactivity and specificity in chemical reactions. This makes it a valuable compound in various scientific research applications.
属性
CAS 编号 |
835873-11-5 |
|---|---|
分子式 |
C13H18INO3 |
分子量 |
363.19 g/mol |
IUPAC 名称 |
tert-butyl N-(4-ethoxy-2-iodophenyl)carbamate |
InChI |
InChI=1S/C13H18INO3/c1-5-17-9-6-7-11(10(14)8-9)15-12(16)18-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,16) |
InChI 键 |
NQHWQUCAWTWKAX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester](/img/structure/B12536244.png)
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
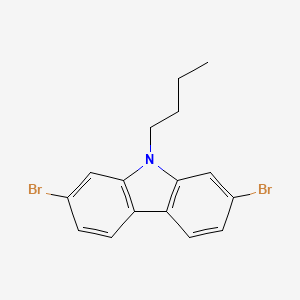

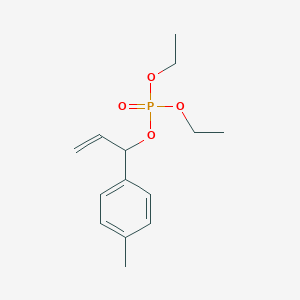
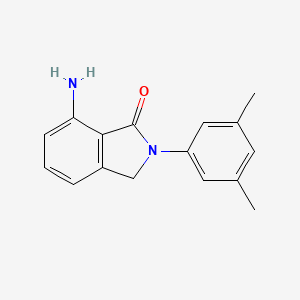
![2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12536271.png)
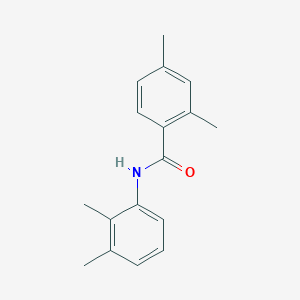
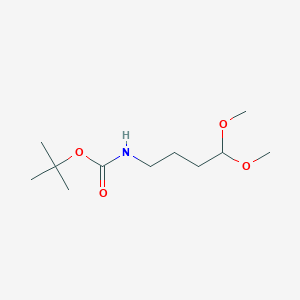
![N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B12536283.png)
![5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione](/img/structure/B12536300.png)
